2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a brominated nitrophenyl group with a tetrahydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-nitrophenyl derivatives, followed by cyclization reactions to form the tetrahydroisoindole core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The brominated nitrophenyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydroisoindole core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Shares the brominated nitrophenyl group but lacks the tetrahydroisoindole core.
(4-Bromo-2-nitrophenyl)acetic acid: Contains a similar nitrophenyl group but with an acetic acid moiety instead of the tetrahydroisoindole core
Uniqueness
The uniqueness of 2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione lies in its combination of a brominated nitrophenyl group with a tetrahydroisoindole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11BrN2O4 |
---|---|
Molecular Weight |
363.16 g/mol |
IUPAC Name |
4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H11BrN2O4/c16-9-3-4-10(11(6-9)18(21)22)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2 |
InChI Key |
TWECQWJBPJTYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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